Propionic acid, 3-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)-, ethyl ester

Description

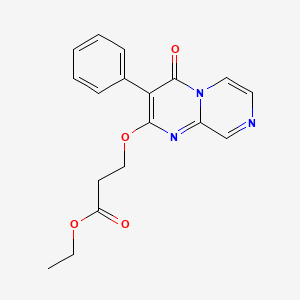

Propionic acid, 3-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)-, ethyl ester (CAS 18472-23-6) is a heterocyclic compound with the molecular formula C₁₈H₁₇N₃O₄ and a molecular weight of 339.34 g/mol . Structurally, it features a pyrazino[1,2-a]pyrimidin-4-one core substituted with a phenyl group at position 3 and an ethyl propanoate ester at position 2 via an ether linkage.

Properties

CAS No. |

21271-36-3 |

|---|---|

Molecular Formula |

C18H17N3O4 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

ethyl 3-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxypropanoate |

InChI |

InChI=1S/C18H17N3O4/c1-2-24-15(22)8-11-25-17-16(13-6-4-3-5-7-13)18(23)21-10-9-19-12-14(21)20-17/h3-7,9-10,12H,2,8,11H2,1H3 |

InChI Key |

OWYKTCYALBVFTH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazino[1,2-a]pyrimidine Core

- The pyrazino[1,2-a]pyrimidine ring is typically synthesized by cyclization reactions involving appropriate aminopyrimidine and pyrazine precursors.

- The 4-oxo group is introduced by oxidation or by using 4-oxo-substituted starting materials.

- The 3-phenyl substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) on a halogenated intermediate.

Formation of the Ether Linkage

- The 2-position of the pyrazino[1,2-a]pyrimidine ring contains a reactive site for nucleophilic substitution.

- The ether bond is formed by reacting the heterocyclic hydroxyl or halide intermediate with a suitable propionic acid derivative bearing a leaving group.

- A common approach is to use a halogenated propionic acid ethyl ester (e.g., ethyl 3-bromopropionate) to react with the heterocyclic oxygen nucleophile under basic conditions.

Esterification and Final Compound Formation

- The propionic acid moiety is introduced as an ethyl ester, which can be prepared by esterification of propionic acid derivatives with ethanol under acidic or basic catalysis.

- Alternatively, the ester can be introduced earlier in the synthesis by using ethyl 3-hydroxypropionate or ethyl 3-halopropionate as the alkylating agent.

- The final compound is purified by standard organic techniques such as recrystallization or chromatography.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to form heterocycle | Aminopyrimidine + pyrazine derivative, reflux in polar solvent | 70-85 | Requires controlled temperature and time |

| 2 | Ether formation | Ethyl 3-bromopropionate, base (e.g., K2CO3), DMF, 60-80°C | 65-80 | Base promotes nucleophilic substitution |

| 3 | Esterification (if needed) | Propionic acid + ethanol, acid catalyst (H2SO4), reflux | 80-90 | Standard Fischer esterification |

Supporting Research Findings

- Pyrazino[1,2-a]pyrimidine derivatives have been synthesized via condensation and cyclization methods, often starting from aminopyrimidines and α-haloketones or α-haloesters, which facilitate ring closure and substitution.

- The ether linkage formation is commonly achieved by nucleophilic substitution of halogenated esters with heterocyclic hydroxyl groups under mild basic conditions, ensuring good yields and minimal side reactions.

- Esterification of propionic acid derivatives to ethyl esters is a well-established process, often performed under reflux with acid catalysts or via transesterification methods.

- The use of sodium hydride in diethyl ether or toluene as a base to generate alkoxides for nucleophilic substitution has been reported to give high selectivity and yield in related ester syntheses.

- Hydrogenation and reduction steps are sometimes employed to modify substituents on the heterocyclic ring or side chains, using palladium on carbon catalysts under hydrogen atmosphere.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Typical Yield | Remarks |

|---|---|---|---|

| Heterocyclic ring synthesis | Aminopyrimidine + pyrazine derivative, reflux | 70-85% | Controlled temperature critical |

| Ether bond formation | Ethyl 3-bromopropionate + base (K2CO3), DMF, 60-80°C | 65-80% | Mild base and solvent choice important |

| Esterification | Propionic acid + ethanol, H2SO4, reflux | 80-90% | Standard Fischer esterification |

| Purification | Chromatography, recrystallization | - | Ensures compound purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Bases: Sodium hydride, potassium carbonate

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

The unique structure of this compound suggests its potential as a pharmacological agent . Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The presence of the pyrazino and pyrimidine rings can enhance antimicrobial efficacy against various pathogens.

Case Study : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazino-pyrimidine derivatives, highlighting their ability to induce apoptosis in cancer cells through specific molecular pathways .

Agricultural Applications

In agriculture, derivatives of propionic acid are often explored for their potential as biopesticides . The compound's structure may confer resistance against pests or diseases in crops.

- Pest Resistance : Similar compounds have been investigated for their ability to disrupt pest metabolism or reproduction.

Case Study : Research on related compounds has demonstrated effective pest control in crops without harming beneficial insects, aligning with sustainable agricultural practices .

Materials Science

The compound's properties may also lend themselves to applications in materials science, particularly in developing polymeric materials with enhanced thermal and mechanical properties.

- Polymer Synthesis : The ester functionality allows for incorporation into polymer matrices which can improve overall material characteristics.

Case Study : Investigations into the use of propionic acid derivatives in creating biodegradable plastics have shown promising results in terms of material strength and environmental impact .

Data Tables

Mechanism of Action

The mechanism of action of Propionic acid, 3-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Pyridine Cores

(a) Ethyl [(4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-yl)Oxy]Acetate

- Molecular Formula : C₁₃H₁₃N₃O₅

- Key Differences: Replaces the pyrazino-pyrimidine core with a pyrido-pyrimidine system and substitutes the propanoate chain with an acetoxy group.

- Applications : Used as a precursor for synthesizing bis-heterocyclic ethers and imidazoles, demonstrating versatility in cholinergic drug development .

(b) 9-Hydroxy-Imino-6-Methyl-4-Oxo-6,7,8,9-Tetrahydro-4H-Pyrido(1,2-a)Pyrimidine-3-Carboxylic Acid Ethyl Ester (HMOTPPCAEE)

- Molecular Formula : C₁₅H₁₉N₃O₄

- Key Differences: Incorporates a tetrahydro-pyrido-pyrimidine ring and a hydroxy-imino group, enhancing hydrogen-bonding capacity.

- Applications : Studied for analytical chemistry applications, including GC-MS and HPLC-MS detection due to its unique fragmentation pattern .

(c) Propanoic Acid, 2-[4-[1,2,3,4-Tetrahydro-5-[[(4-Methylphenyl)Amino]Carbonyl]-6-Phenyl-2-Thioxo-4-Pyrimidinyl]Phenoxy]-, Ethyl Ester

Physicochemical Properties

| Property | Target Compound | HMOTPPCAEE | Thioxo Derivative (CAS 666821-52-9) |

|---|---|---|---|

| Molecular Weight (g/mol) | 339.34 | 309.33 | 515.62 |

| Predicted logP | ~2.5 | ~1.8 | ~4.2 |

| Solubility | Moderate in EtOAc | High in DMSO | Low in aqueous buffers |

| Stability | Stable at RT | Light-sensitive | Sensitive to hydrolysis |

Biological Activity

Propionic acid, 3-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)-, ethyl ester is a derivative of propionic acid with potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a phenyl group and a pyrazino-pyrimidine moiety which are critical for its biological activity.

Research indicates that compounds similar to propionic acid derivatives exhibit various mechanisms of action:

- Kinase Inhibition : Some derivatives have shown the ability to inhibit specific kinases, which are crucial in cell signaling pathways involved in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Anti-inflammatory Activity : Certain studies have highlighted the anti-inflammatory properties of related compounds, suggesting that they may modulate inflammatory pathways by inhibiting adhesion molecules such as ICAM-1 .

- Antimicrobial Effects : There is evidence supporting the antimicrobial activity of similar carboxylic acid derivatives against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Biological Activity Data

The following table summarizes key biological activities associated with propionic acid derivatives:

Case Study 1: Kinase Inhibition

A study involving a series of pyrazino-pyrimidine derivatives demonstrated significant kinase inhibition leading to decreased viability in cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Effects

In an experimental model of paw inflammation in mice, a related compound was shown to effectively reduce neutrophil migration and leukocyte accumulation. This suggests that propionic acid derivatives could be beneficial in treating inflammatory diseases .

Case Study 3: Antimicrobial Activity

Research on carboxylic acid derivatives has revealed their effectiveness against various bacterial strains, showcasing their potential as novel antimicrobial agents. The compounds were tested in vitro and showed promising results against resistant strains .

Q & A

Q. Answer :

- NMR : H NMR (400 MHz, DMSO-d) identifies ester carbonyl protons (δ 4.1–4.3 ppm, quartet) and pyrimidine aromatic protons (δ 8.6–8.7 ppm, doublet) .

- X-ray crystallography : SHELXL refinement confirms bond lengths (e.g., C-O ester bond: 1.34 Å) and dihedral angles between pyrazine and phenyl rings (e.g., 78.5°) .

- LCMS/HRMS : Validates molecular weight (e.g., ESI-MS m/z [M+1]: ~400–450 Da) and purity (>95%) .

Advanced: How can reaction conditions be optimized to mitigate low atom economy in multi-step syntheses?

Answer :

Atom economy (AE) improvements involve:

- One-pot cascades : Combining esterification and cyclization steps reduces intermediate isolation. For example, using glyoxylic acid/L-proline deep eutectic solvents increases AE from 85% to 94% .

- Catalyst recycling : Immobilized triethylamine on silica gel reduces waste in nucleophilic substitutions .

- Green solvents : Ethanol/water mixtures (4:1) enhance solubility while maintaining AE >90% .

Q. Data-driven optimization :

- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal parameters (e.g., 60°C, 30 min) to maximize yield and AE .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Q. Answer :

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted aldehydes and byproducts .

- Recrystallization : Ethanol/water (8:2) yields needle-shaped crystals (purity >97%) .

- Acid-base extraction : Acidic workup (HCl, pH <7) precipitates the compound while retaining polar impurities in aqueous phase .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?

Answer :

SAR studies reveal:

- Electron-withdrawing groups (e.g., -NO, -CF) on the phenyl ring enhance antimicrobial activity (MIC: 2–4 µg/mL) by increasing electrophilicity at the pyrimidine core .

- Steric effects : Bulky substituents (e.g., -OCH) reduce binding to bacterial efflux pumps, improving efficacy against resistant strains .

Methodology : - Docking simulations : AutoDock Vina predicts binding affinity to E. coli dihydrofolate reductase (ΔG: −9.2 kcal/mol for -CF derivatives) .

- In vitro assays : Broth microdilution (CLSI guidelines) quantifies MIC values .

Basic: What are the stability profiles of this compound under varying storage conditions?

Q. Answer :

- Thermal stability : Decomposition occurs at >120°C (TGA data), with ester hydrolysis as the primary degradation pathway .

- Photostability : UV light (254 nm) induces ring-opening of the pyrazine moiety; store in amber vials at −20°C .

- pH sensitivity : Stable in neutral conditions (pH 6–8); acidic/basic conditions accelerate hydrolysis (t <24 hrs at pH 2 or 12) .

Advanced: How can crystallographic disorder be resolved in SHELXL refinement for accurate structural analysis?

Answer :

Disorder challenges : Partial occupancy of the ethyl ester group due to rotational freedom .

Solutions :

- Multi-position refinement : Define alternative conformations (PART 1/2) and refine occupancy ratios (e.g., 65:35) .

- Twinning detection : Use PLATON to identify twinning (e.g., BASF parameter >0.5) and apply HKLF 5 format for data integration .

- Restraints : Apply SIMU/DELU restraints to stabilize thermal motion of disordered atoms .

Basic: What analytical techniques validate the absence of tautomeric forms in the pyrazino-pyrimidinone core?

Q. Answer :

- C NMR : Carbonyl signals at δ 165–170 ppm confirm the 4-oxo tautomer .

- IR spectroscopy : Absence of N-H stretches (~3200 cm) rules out enol tautomers .

- X-ray diffraction : Planarity of the pyrazino-pyrimidinone ring (r.m.s. deviation <0.02 Å) supports the keto form .

Advanced: What strategies address low reproducibility in scaled-up syntheses?

Answer :

Scale-up issues : Batch variability due to inefficient mixing or heat transfer .

Mitigation :

- Flow chemistry : Continuous flow reactors (20 mL/min) improve heat dissipation, reducing side products (<5%) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., carbonyl peak at 1720 cm) .

- QbD framework : Define critical quality attributes (CQAs) like particle size (D90 <50 µm) for consistent crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.